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Compound of Interest

Compound Name: 4-Phenylazobenzoic acid

Cat. No.: B073347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-
Phenylazobenzoic acid, a molecule of interest in various chemical and pharmaceutical

research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering a comprehensive reference for

its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of 4-Phenylazobenzoic
acid reveal its unique chemical environment.

¹H NMR Spectrum
The ¹H NMR spectrum of 4-Phenylazobenzoic acid is characterized by distinct signals

corresponding to the aromatic protons of the two phenyl rings and the carboxylic acid proton.

The chemical shifts (δ) are influenced by the electron-withdrawing nature of the azo group and

the carboxylic acid group.

Table 1: ¹H NMR Spectroscopic Data for 4-Phenylazobenzoic Acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.20 d 2H
Protons ortho to -

COOH

~8.00 d 2H
Protons ortho to -

N=N-

~7.95 d 2H
Protons meta to -

COOH

~7.55 m 3H
Protons meta and

para to -N=N-

~13.0 (broad) s 1H -COOH

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and concentration used.

¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

spectrum of 4-Phenylazobenzoic acid shows distinct signals for the carboxylic acid carbon,

the carbons of the two aromatic rings, and the carbons attached to the azo group.

Table 2: ¹³C NMR Spectroscopic Data for 4-Phenylazobenzoic Acid
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Chemical Shift (δ) ppm Assignment

~167 C=O (Carboxylic acid)

~155 C-N (Carbon attached to azo group)

~152 C-N (Carbon attached to azo group)

~134 Quaternary carbon in the benzoic acid ring

~131 CH of the phenyl ring

~130 CH of the benzoic acid ring

~129 CH of the phenyl ring

~123 CH of the benzoic acid ring

~122 CH of the phenyl ring

Note: The specific assignments can be confirmed using two-dimensional NMR techniques.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 4-Phenylazobenzoic acid displays

characteristic absorption bands for the carboxylic acid group, the azo group, and the aromatic

rings.[1][2]

Table 3: IR Spectroscopic Data for 4-Phenylazobenzoic Acid[1][2]
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-2500 Broad
O-H stretch (Carboxylic acid

dimer)

~1680 Strong C=O stretch (Carboxylic acid)

~1600, ~1485 Medium C=C stretch (Aromatic rings)

~1420 Medium N=N stretch (Azo group)

~1300 Medium C-O stretch (Carboxylic acid)

~920 Broad
O-H bend (Carboxylic acid

dimer)

~850, ~770, ~690 Strong
C-H out-of-plane bend

(Aromatic rings)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The spectrum of 4-Phenylazobenzoic acid is characterized by two main absorption bands

corresponding to the π → π* and n → π* transitions of the azobenzene chromophore.[3][4]

Table 4: UV-Vis Spectroscopic Data for 4-Phenylazobenzoic Acid in Ethanol[3][4]

λmax (nm)
Molar Absorptivity (ε) (L
mol⁻¹ cm⁻¹)

Transition

~320 ~21,000 π → π

~450 ~500 n → π

Note: The position and intensity of the absorption bands can be influenced by the solvent

polarity.[3]

Experimental Protocols
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The following sections describe the general methodologies for obtaining the spectroscopic data

presented in this guide.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 4-Phenylazobenzoic acid.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry

NMR tube to a final volume of approximately 0.6-0.7 mL.

Cap the NMR tube and ensure the sample is fully dissolved, using gentle vortexing if

necessary.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR,

a larger number of scans is typically required due to the lower natural abundance of the ¹³C

isotope.

Process the acquired data by applying Fourier transformation, phase correction, and

baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b073347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Grind a small amount (1-2 mg) of 4-Phenylazobenzoic acid with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place a portion of the powder into a pellet press.

Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the background spectrum of the empty sample compartment.

Record the spectrum of the sample over the desired wavenumber range (typically 4000-400

cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 4-Phenylazobenzoic acid of a known concentration in a suitable

UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

Prepare a series of dilutions from the stock solution to obtain concentrations that will give

absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Data Acquisition:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

Fill a cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record the baseline.

Rinse the cuvette with the sample solution and then fill it with the sample solution.
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Place the sample cuvette in the spectrophotometer and record the absorption spectrum over

the desired wavelength range (e.g., 200-800 nm).

Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the

absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Phenylazobenzoic acid.

General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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